molecular formula C17H13NO3 B5766735 4-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide

4-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide

Cat. No. B5766735
M. Wt: 279.29 g/mol
InChI Key: NYQSVHGNPAHQGP-UHFFFAOYSA-N
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Description

4-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is commonly referred to as MOC compound and has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Evaluation in Medicinal Chemistry

  • A novel series of coumarinyl amides, including derivatives of 4-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide, were synthesized and evaluated for their anti-inflammatory and analgesic activities. Some compounds in this series showed significant edema protection and analgesic activity in animal models, indicating potential medicinal applications (Ronad et al., 2008).

Antimicrobial Activity

  • Coumarin derivatives, including 4-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide analogs, have been studied for their antimicrobial properties. Some of these compounds displayed potent inhibitory activity against various bacterial strains (Mishra et al., 2014).

Tumor-Associated Carbonic Anhydrase Inhibition

  • A series of compounds including 2-benzamido-N-(2-oxo-4-(methyl/trifluoromethyl)-2H-chromen-7-yl) benzamide were reported as selective inhibitors of tumor-associated carbonic anhydrase isoforms. These findings suggest a potential application in cancer therapy (Bozdağ et al., 2017).

Synthesis and Characterization

  • The synthesis of various derivatives based on 4-methyl-2-oxo-2H-chromen-7-yl-oxyacetic acid was explored, with the aim of finding compounds with diverse biological applications. This research contributes to the understanding of the chemical properties and potential applications of these derivatives (Mottaghinejad & Alibakhshi, 2018).

Antibacterial and Antifungal Activities

  • Research into the synthesis and characterization of new coumarin derivatives, including [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins, revealed significant antimicrobial activities. This highlights their potential as antibacterial and antifungal agents (Al-Rifai et al., 2011).

Crystal and Molecular Structure Analysis

  • The crystal structure of N-[2-(6-Methoxy-2-oxo-2H-Chromen-4-yl-Benzofuran-3-yl]- Benzamide was determined, providing insights into the molecular interactions and stability of these compounds, which is crucial for their potential applications (Anuradha et al., 2012).

Chemosensor Development

  • Coumarin benzothiazole derivatives, including compounds like N-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide, were synthesized and investigated for their potential as chemosensors for cyanide anions. This research indicates a possible application in environmental monitoring and safety (Wang et al., 2015).

properties

IUPAC Name

4-methyl-N-(2-oxochromen-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-11-2-4-12(5-3-11)17(20)18-14-7-8-15-13(10-14)6-9-16(19)21-15/h2-10H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQSVHGNPAHQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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